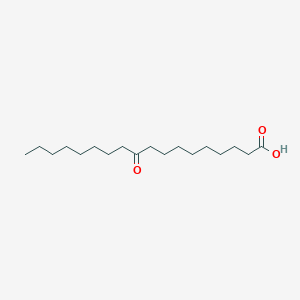

10-Oxooctadecanoic acid

Description

Properties

IUPAC Name |

10-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKROBBCCGUUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194416 | |

| Record name | Octadecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 10-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4158-12-7 | |

| Record name | 10-Ketostearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4158-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 10-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004158127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C | |

| Record name | 10-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: Unveiling the Oxylipin 10-Oxooctadecanoic Acid

An In-depth Technical Guide to the Natural Sources of 10-Oxooctadecanoic Acid

10-Oxooctadecanoic acid, also known as 10-ketostearic acid, is an 18-carbon saturated fatty acid characterized by a ketone group at the tenth carbon position.[1][2] It belongs to the broad class of lipid mediators known as oxylipins, which are produced through the oxygenation of fatty acids.[3][4] These molecules are ubiquitous across biological kingdoms, serving as critical signaling molecules in a multitude of physiological and pathophysiological processes, including inflammation, immune responses, and development.[5][6] While research into the specific functions of 10-oxooctadecanoic acid is an emerging field, initial studies have highlighted its potential anti-inflammatory properties and its role in modulating energy metabolism, making it a compound of significant interest for researchers in biochemistry, pharmacology, and drug development.[1][7]

This guide provides a comprehensive overview of the known natural sources of 10-oxooctadecanoic acid, delving into its biosynthetic origins in various organisms. Furthermore, it offers detailed methodologies for its extraction, isolation, and analysis, providing a technical framework for scientists investigating this intriguing molecule.

Primary Natural Sources of 10-Oxooctadecanoic Acid

The presence of 10-oxooctadecanoic acid has been identified across diverse biological domains, from microbes to plants and mammals. Its origin is invariably linked to the enzymatic or non-enzymatic oxidation of C18 fatty acids, primarily stearic acid, oleic acid, and linoleic acid.

Microbial Kingdom: A Prominent Source

Microorganisms, particularly bacteria and fungi, are significant producers of oxylipins. Their sophisticated enzymatic machinery allows for the targeted modification of fatty acids.

-

Gut Microbiota: Lactic acid bacteria residing in the mammalian gut are capable of metabolizing dietary fatty acids into novel bioactive compounds.[7] Specifically, certain strains can convert linoleic acid into a closely related unsaturated keto-fatty acid, 10-oxo-12(Z)-octadecenoic acid (KetoA).[7][8] This conversion highlights the potential of gut microflora as a source of 10-oxo fatty acids through the hydration and subsequent oxidation of unsaturated fatty acid precursors.

-

Fungi: Fungi produce a vast array of oxylipins that regulate their development, reproduction, and interactions with hosts.[5][9] While the direct identification of 10-oxooctadecanoic acid is less commonly reported than its hydroxylated precursor, 10-hydroxyoctadecanoic acid (10-HODE), the enzymatic pathways are closely linked.[9] Fungal lipoxygenase (LOX) and cytochrome P450 monooxygenase enzymes are central to these transformations, oxidizing fatty acids to hydroperoxides which can be further metabolized to ketones.[3][6]

The Plant Kingdom

Plants utilize oxylipins, collectively termed phyto-oxylipins, for defense against pathogens and herbivores, and as signaling molecules in growth and development.[4][10] The biosynthesis of these compounds is primarily initiated by lipoxygenases.

10-Oxooctadecanoic acid has been specifically identified in several plant and algal species, including:

The presence in these species suggests that the enzymatic machinery for oxidizing stearic or oleic acid at the C-10 position exists within certain plant lineages.

Mammalian Systems

In mammals, 10-oxooctadecanoic acid is recognized as an endogenous metabolite found in biofluids such as blood plasma and urine.[1] Its formation is likely a result of cellular lipid metabolism and lipid peroxidation processes.[2] It can arise from the oxidation of stearic acid, one of the most common saturated fatty acids in animal fat.[12] Its presence in mammals underscores its potential role in native physiological processes, including energy homeostasis and cell signaling.[1][8]

Summary of Natural Sources

| Kingdom | Organism/Source | Precursor (Likely) | Reference |

| Microbial | Gut Lactic Acid Bacteria | Linoleic Acid | [7],[8] |

| Fungi (e.g., Aspergillus) | Oleic/Linoleic Acid | [9],[6] | |

| Plant | Aloe ferox | Stearic/Oleic Acid | [1] |

| Galeopsis bifida | Stearic/Oleic Acid | [1] | |

| Gracilariopsis longissima | Stearic/Oleic Acid | [1],[11] | |

| Animal | Human Blood Plasma, Urine | Stearic Acid | [1], |

Biosynthetic Pathways: The Oxidation of C18 Fatty Acids

The formation of 10-oxooctadecanoic acid is a result of fatty acid oxidation. Although the precise, step-by-step enzymatic pathways are still under active investigation in many organisms, the general mechanisms are understood to involve fatty acid oxygenases.

The core transformation involves the conversion of an unactivated methylene group (-CH2-) on the fatty acid backbone into a carbonyl group (C=O). This is typically a two-step process involving an initial hydroxylation to form 10-hydroxyoctadecanoic acid, followed by the oxidation of this secondary alcohol to a ketone. Enzymes such as fatty acid hydroxylases (often cytochrome P450s) and alcohol dehydrogenases are key players in this cascade.

Methodology: Isolation and Analysis from Natural Sources

The isolation and quantification of 10-oxooctadecanoic acid from a complex biological matrix requires a multi-step approach designed to efficiently extract lipids while minimizing degradation and contamination. The described protocol is a self-validating system, incorporating steps for purification and definitive structural confirmation.

Experimental Workflow

Detailed Protocol

1. Sample Preparation and Homogenization

-

Causality: The primary objective is to maximize the surface area and disrupt cellular structures to make lipids accessible to extraction solvents.

-

Method:

-

For solid samples (e.g., plant leaves, fungal mycelia), flash-freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

For liquid cultures, pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Weigh the resulting powder or cell pellet and add an appropriate internal standard (e.g., deuterated stearic acid) for later quantification.

-

2. Lipid Extraction

-

Causality: This step uses an organic solvent system to solubilize lipids, separating them from polar cellular components like proteins and carbohydrates. Acidification ensures that carboxylic acids are protonated, increasing their solubility in the organic phase.[1]

-

Method:

-

Resuspend the sample in a 2:1 (v/v) mixture of chloroform:methanol. Use approximately 20 mL of solvent per gram of sample.

-

Acidify the mixture to a pH of ~2-3 using 1M HCl. This is critical for efficient extraction of free fatty acids.[1]

-

Agitate vigorously for 1-2 hours at room temperature.

-

Add 0.25 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes to clarify the layers.

-

Carefully collect the lower organic (chloroform) layer containing the lipids. Repeat the extraction on the aqueous layer to maximize yield.

-

Dry the pooled organic extracts under a stream of nitrogen.

-

3. Chromatographic Purification

-

Causality: The crude lipid extract contains numerous lipid classes. Column chromatography is used to separate the slightly more polar free fatty acids from neutral lipids (like triglycerides) and highly polar lipids (like phospholipids).

-

Method (Silica Gel Column):

-

Prepare a silica gel slurry in a non-polar solvent like hexane.

-

Pack a glass column with the slurry.

-

Dissolve the dried lipid extract in a minimal amount of the starting mobile phase (e.g., petroleum ether).

-

Load the sample onto the column.

-

Elute with a gradient of increasing polarity. A system such as petroleum ether-diethyl ether-formic acid (e.g., starting at 90:10:1 and increasing the ether/acid content) is effective for separating fatty acids.[1]

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the fatty acid fraction.

-

4. Analysis and Quantification by Mass Spectrometry

-

Causality: Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns. Gas chromatography (GC) offers excellent separation of volatile compounds, while liquid chromatography (LC) is suitable for less volatile or thermally labile molecules.

-

Method (GC-MS):

-

Derivatization: Free fatty acids are not volatile enough for GC. They must be converted to a volatile ester, typically a fatty acid methyl ester (FAME). This is achieved by incubating the dried, purified fraction with BF3-methanol or methanolic HCl at 60°C for 30 minutes.

-

Analysis: Inject the FAMEs onto a GC column (e.g., a polar capillary column like a DB-WAX). The mass spectrometer will detect the molecular ion of the derivatized 10-oxooctadecanoic acid and its characteristic fragmentation pattern, confirming its identity.

-

-

Method (LC-MS/MS):

-

Analysis: Derivatization is not required. Dissolve the purified fraction in a suitable mobile phase (e.g., acetonitrile/water).

-

Inject onto a reverse-phase column (e.g., C18).

-

Use tandem mass spectrometry (MS/MS) in negative ion mode to select the precursor ion ([M-H]⁻) of 10-oxooctadecanoic acid and generate a fragmentation spectrum for unambiguous identification.

-

Conclusion

10-Oxooctadecanoic acid is a naturally occurring oxylipin found across the plant, microbial, and animal kingdoms. Its biosynthesis is fundamentally tied to the enzymatic oxidation of C18 fatty acids, a common metabolic process in most living organisms. The most prominent and potentially scalable sources appear to be microbial, particularly through the fermentation capabilities of bacteria and fungi. As research into the biological activities of this keto-fatty acid expands, a deeper understanding of its natural distribution and the development of robust isolation protocols will be crucial for advancing its potential applications in pharmacology and human health.

References

-

Bachurina, G. P., et al. (2017). Oxylipins and oxylipin synthesis pathways in fungi. Applied Biochemistry and Microbiology, 53(6), 628–639. [Link]

-

Tsitsigiannis, D. I., & Keller, N. P. (2011). Oxylipins in fungi. FEBS Journal, 278(7), 1047–1063. [Link]

-

Schaller, F., & Stintzi, A. (1997). Enzymes of octadecanoid biosynthesis in plants--12-oxo-phytodienoate 10,11-reductase. European Journal of Biochemistry, 245(1), 131–138. [Link]

-

O'Donnell, V. B., et al. (2020). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews, 120(17), 9226–9272. [Link]

-

Gessler, N. N., et al. (2017). Oxylipins and oxylipin synthesis pathways in fungi. ResearchGate. [Link]

-

Brodhun, F., & Feussner, I. (2017). Production of cross-kingdom oxylipins by pathogenic fungi: An update on their role in development and pathogenicity. PLoS Pathogens, 13(8), e1006471. [Link]

-

FooDB. (2019, November 26). Showing Compound 10-Oxooctadecanoic acid (FDB002968). [Link]

-

Kim, M., et al. (2017). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. The FASEB Journal, 31(11), 5036–5048. [Link]

-

Knoche, H. W., & Horner, T. L. (1968). A study on the biosynthesis of cis-9,10-epoxyoctadecanoic acid. Lipids, 3(2), 163–169. [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for 10-Oxooctadecanoic acid (HMDB0030980). [Link]

-

ResearchGate. (2017). 10-oxo-12( Z )-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1 | Request PDF. [Link]

-

FooDB. (2010, April 8). Showing Compound Octadecanoic acid (FDB002941). [Link]

-

PubChem. (n.d.). 12-Oxooctadecanoic acid. Retrieved January 16, 2026, from [Link]

Sources

- 1. Buy 10-Oxooctadecanoic acid | 4158-12-7 [smolecule.com]

- 2. Showing Compound 10-Oxooctadecanoic acid (FDB002968) - FooDB [foodb.ca]

- 3. Oxylipins in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxylipins and oxylipin synthesis pathways in fungi - Bachurina - Applied Biochemistry and Microbiology [journal-vniispk.ru]

- 6. Production of cross-kingdom oxylipins by pathogenic fungi: An update on their role in development and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enzymes of octadecanoid biosynthesis in plants--12-oxo-phytodienoate 10,11-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 12-Oxooctadecanoic acid | C18H34O3 | CID 94770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Showing Compound Octadecanoic acid (FDB002941) - FooDB [foodb.ca]

Biological role of 10-Oxooctadecanoic acid in cellular metabolism.

An In-depth Technical Guide to the Biological Role of 10-Oxooctadecanoic Acid in Cellular Metabolism

Abstract

10-Oxooctadecanoic acid (10-oxo-ODE) and its isomers are emerging as significant bioactive lipid mediators derived from the metabolism of the essential omega-6 fatty acid, linoleic acid.[1][2] Once viewed simply as products of lipid oxidation, these keto fatty acids are now recognized as potent signaling molecules that play crucial roles in regulating cellular metabolism, inflammation, and stress responses. This technical guide provides a comprehensive overview of the biosynthesis, molecular mechanisms, and physiological functions of 10-oxo-ODE. We delve into its interaction with key cellular receptors such as TRPV1 and G protein-coupled receptors, its influence on transcription factors like PPARs and NRF2, and its subsequent impact on energy expenditure and immune modulation. Detailed experimental protocols for the extraction, quantification, and functional analysis of 10-oxo-ODE are provided to equip researchers and drug development professionals with the necessary tools to explore this fascinating class of lipid mediators.

Introduction: Unveiling 10-Oxooctadecanoic Acid

10-Oxooctadecanoic acid, also known as 10-ketostearic acid, is a long-chain keto fatty acid characterized by an 18-carbon aliphatic chain with a ketone group at the tenth carbon.[3][4] It is a prominent member of the octadecanoids, a class of oxylipins derived from 18-carbon fatty acids.[2] While found in some natural sources like certain plants, its primary biological significance stems from its role as a metabolite of linoleic acid, produced both endogenously in mammals and by gut microbiota.[1][3] The presence of the keto group is a distinctive feature that dictates its chemical reactivity and biological functions compared to other linoleic acid derivatives.[3]

Biosynthesis and Metabolic Origins

The journey from a dietary essential fatty acid to a potent signaling molecule is a multi-step process involving both host and microbial enzymes.

The Linoleic Acid Metabolic Cascade

Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid obtained from the diet, primarily through vegetable oils.[5][6][7] Within the cell, LA is a substrate for a complex network of enzymatic pathways catalyzed by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes.[2][8] These pathways generate a diverse array of oxidized metabolites, including hydroperoxides, hydroxides (e.g., hydroxyoctadecadienoic acids or HODEs), and ketones (oxooctadecadienoic acids or oxo-ODEs).[2][9][10] The conversion of a hydroxyl group to a ketone is typically catalyzed by a hydroxy-fatty acid dehydrogenase.[9]

The Critical Role of Gut Microbiota

A significant pathway for the generation of specific oxo-fatty acids, including 10-oxo-derivatives, involves the metabolic activity of gut bacteria.[1] Lactic acid bacteria, such as Lactobacillus species, possess enzymes capable of converting dietary linoleic acid into various bioactive metabolites, including 10-hydroxy- and 10-oxo-fatty acids.[1][11][12][13][14] This microbial production represents a key mechanism by which the gut microbiome can directly influence host energy metabolism and inflammatory status through the generation of signaling molecules.

Caption: Biosynthesis pathways of 10-oxo-ODE from linoleic acid.

Molecular Mechanisms and Signaling Pathways

10-oxo-ODE and its related isomers exert their biological effects by engaging with specific cellular receptors and modulating downstream signaling cascades.

Key Cellular Receptors

-

Transient Receptor Potential Vanilloid 1 (TRPV1): The related linoleic acid metabolite 10-oxo-12(Z)-octadecenoic acid (KetoA) is a potent activator of TRPV1, a non-selective cation channel.[1][2] This activation leads to an influx of calcium ions, initiating a cascade of signaling events.[3]

-

Peroxisome Proliferator-Activated Receptors (PPARs): Various oxo-ODEs, particularly 9-oxo-ODE and 13-oxo-ODE, are identified as endogenous ligands and agonists for PPARs, with activity towards both PPARα and PPARγ isoforms.[2][10][15][16][17] PPARs are nuclear receptors that function as ligand-activated transcription factors, playing a central role in the regulation of lipid metabolism and inflammation.[18]

-

G Protein-Coupled Receptor 120 (GPR120): 10-oxo-trans-11-octadecenoic acid (KetoC) has been shown to exert anti-inflammatory effects by binding to GPR120, a receptor for long-chain fatty acids.[19]

Downstream Signaling Cascades

The engagement of these receptors triggers distinct signaling pathways:

-

TRPV1-Mediated Energy Metabolism: Activation of TRPV1 in adipose tissue by KetoA enhances noradrenaline turnover. This stimulates the expression of Uncoupling Protein 1 (UCP1), a key driver of thermogenesis, and promotes the "browning" of white adipose tissue, thereby increasing overall energy expenditure.[1]

-

PPAR-Mediated Gene Regulation: As PPAR agonists, oxo-ODEs can enter the nucleus, bind to PPARs, and regulate the transcription of target genes. PPARα activation primarily upregulates genes involved in fatty acid β-oxidation, while PPARγ activation is crucial for adipogenesis and improving insulin sensitivity.[17][18][20][21]

-

GPR120-Mediated Anti-Inflammatory Response: The binding of KetoC to GPR120 suppresses the pro-inflammatory NF-κB signaling pathway. This leads to a reduction in the transcription and release of inflammatory cytokines such as TNFα, IL-6, and IL-1β.[19]

-

NRF2-Mediated Cytoprotection: Related oxo-fatty acids have been shown to activate the NRF2 pathway, a master regulator of the antioxidant response.[11][12][13][14][22] This enhances cellular defense against oxidative stress.

Caption: Key signaling pathways activated by 10-oxo-ODE and its isomers.

Physiological Roles and Therapeutic Potential

The molecular activities of 10-oxo-ODE translate into significant physiological effects, positioning it as a molecule of interest for metabolic and inflammatory diseases.

Regulation of Energy Homeostasis

By activating the TRPV1-UCP1 axis, microbial metabolites like KetoA enhance whole-body energy expenditure.[1] This provides a direct mechanistic link between gut microbiota, dietary fat metabolism, and host energy balance. Studies in mice have shown that dietary intake of KetoA can protect against diet-induced obesity and ameliorate associated metabolic disorders.[1] Its ability to interact with enzymes crucial for the β-oxidation pathway further contributes to energy production.[3]

Modulation of Inflammation and Immunity

10-oxo-ODE and its relatives exhibit potent immunomodulatory effects. The suppression of the NF-κB pathway via GPR120 demonstrates a clear anti-inflammatory role.[19] Furthermore, related compounds can inhibit the proliferation of T-cells and the activation of dendritic cells, suggesting a broader impact on the adaptive immune response.[11][12][13][14] However, it is important to note that the family of oxidized linoleic acid metabolites is diverse, and some members, such as 9-HODE and 13-HODE, have been implicated in pro-inflammatory and pro-nociceptive responses.[15][23]

Cytoprotection and Stress Response

There is evidence to suggest that 10-oxo-ODE participates in cellular stress response mechanisms, offering protection against oxidative stress.[3] The ability of related electrophilic oxo-fatty acids to activate the NRF2-antioxidant response element (ARE) pathway is a key mechanism for upregulating a battery of cytoprotective genes that mitigate damage from reactive oxygen species.[22]

Quantitative Data Summary

The concentration of oxo-ODEs and their precursors can vary significantly depending on the source. The following tables summarize reported concentrations in common oils and biological matrices.

Table 1: Concentrations of 13-HODE and 13-Oxo-ODE in Commercial Plant Oils Data adapted from Gouveia-Figueira & Nording (2015).

| Oil Type | 13-HODE (ng/mL) | 13-Oxo-ODE (ng/mL) |

| Flaxseed Oil | 1000 (725–1250) | 110 (72–146) |

| Olive Oil | 350 (269–431) | 35 (28–46) |

| Corn Oil | 360 (250–435) | 10 (8–12) |

| Soybean Oil | 12 (10–15) | 3 (2–4) |

| Canola Oil | 3 (3–4) | 2 (1–2) |

| Values are expressed as median and interquartile range. |

Table 2: Quantification of 13-Oxo-ODE in Rat Plasma Data adapted from Taha et al. (2014).[16]

| Measurement Approach | Concentration of 13-Oxo-ODE (nmol/L) |

| One-Point Standard Addition | 57.8 ± 19.2 |

| Standard Addition Curve | 69.5 |

Experimental Methodologies

Studying the biological role of 10-oxo-ODE requires robust analytical and functional assay protocols.

Protocol: Lipid Extraction and Quantification by LC-MS/MS

This protocol outlines the extraction and analysis of oxo-ODEs from plasma, adapted from established methods for oxidized fatty acids.[16]

Step-by-Step Methodology:

-

Sample Preparation: Aliquot 200 µL of plasma into a borosilicate glass test tube on ice. To prevent auto-oxidation, add an antioxidant like butylated hydroxytoluene (BHT) to the solvents.

-

Internal Standard: Add 10 µL of a deuterated internal standard (e.g., 13-HODE-d4) to each sample for accurate quantification.

-

Hydrolysis (Optional): To measure total oxo-ODE (both free and esterified), perform base hydrolysis by adding methanolic sodium hydroxide and incubating at 60°C for 30 minutes.

-

Extraction:

-

Acidify the sample to pH ~3 using acetic acid.

-

Add 1.0 mL of an extraction solvent mixture (e.g., 10% v/v acetic acid in water/2-propanol/hexane at a 2/20/30 ratio).

-

Vortex briefly, then add 2.0 mL of hexane and vortex vigorously for 3 minutes.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic (hexane) layer to a clean tube.

-

-

Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/water).

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a binary gradient of Mobile Phase A (Water/acetonitrile/acetic acid) and Mobile Phase B (Acetonitrile/isopropanol).

-

Mass Spectrometry: Operate in Electrospray Ionization (ESI) negative mode.

-

Quantification: Use Multiple Reaction Monitoring (MRM) for high selectivity. For an analog like 13-Oxo-ODE, the transition would be: Precursor Ion (Q1): m/z 293.2 [M-H]⁻; Product Ion (Q3): m/z 113.1.[16]

-

Caption: Experimental workflow for 10-oxo-ODE extraction and quantification.

Protocol: Cellular Anti-Inflammatory Assay

This protocol details how to assess the anti-inflammatory effect of 10-oxo-ODE on macrophage-like cells.[19]

Step-by-Step Methodology:

-

Cell Culture: Plate RAW 264.7 macrophage-like cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with varying concentrations of 10-oxo-ODE (e.g., 1-10 µM) or vehicle control for 1-2 hours. If investigating receptor involvement, add specific antagonists (e.g., for GPR120) 30 minutes prior to 10-oxo-ODE treatment.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as Porphyromonas gingivalis lipopolysaccharide (LPS) at 1 µg/mL, for 24 hours. Include unstimulated control wells.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell culture supernatant.

-

Cytokine Quantification (ELISA):

-

Coat an ELISA plate with a capture antibody for the cytokine of interest (e.g., anti-mouse TNFα).

-

Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.

-

Incubate, wash, and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate (e.g., TMB) and stop the reaction.

-

Read the absorbance on a plate reader and calculate cytokine concentrations based on the standard curve.

-

-

Data Analysis: Compare the levels of TNFα, IL-6, etc., in LPS-stimulated cells with and without 10-oxo-ODE pre-treatment to determine the anti-inflammatory effect.

Conclusion and Future Perspectives

10-Oxooctadecanoic acid and its isomers represent a fascinating and functionally significant class of lipid mediators. Arising from the interplay between dietary linoleic acid, host metabolism, and the gut microbiome, these molecules act as potent signaling agents that bridge nutrition with the regulation of energy homeostasis and inflammation. Their ability to activate key receptors like TRPV1, PPARs, and GPR120 underscores their potential as therapeutic targets for a range of metabolic disorders, including obesity, diabetes, and inflammatory conditions.[1][3]

Future research should focus on further delineating the specific enzymatic pathways responsible for the endogenous synthesis of different oxo-ODE isomers, identifying their complete receptor profiles, and validating their therapeutic efficacy in preclinical and eventually clinical settings. A deeper understanding of these microbial-derived metabolites will undoubtedly open new avenues for the development of novel therapeutics and functional foods aimed at preventing and treating metabolic diseases.

References

-

Linoleic acid (LA) metabolism | Pathway - PubChem - NIH. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Sevanian, A., & Loida, P. J. (1991). Novel metabolic pathways for linoleic and arachidonic acid metabolism. PubMed, 1(3), 225-37. Retrieved January 16, 2026, from [Link]

-

Zhang, Y., Wang, S., Li, H., Liu, J., & Zhang, L. (2022). Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome. Computational and Mathematical Methods in Medicine, 2022, 9490317. Retrieved January 16, 2026, from [Link]

-

What is Linoleic Acid? (2018, August 23). News-Medical.Net. Retrieved January 16, 2026, from [Link]

-

Linoleic acid (LA) metabolism. (n.d.). Reactome Pathway Database. Retrieved January 16, 2026, from [Link]

-

Kim, M., Furuzono, T., Yamakuni, K., Li, Y., Kim, Y. I., Takahashi, H., Ohue-Kitano, R., Jheng, H. F., Takahashi, N., Kano, Y., Yu, R., Kishino, S., Ogawa, J., Uchida, K., Yamazaki, J., Tominaga, M., & Kawada, T. (2017). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. The FASEB Journal, 31(11), 5036–5048. Retrieved January 16, 2026, from [Link]

-

Miyamoto, J., Igarashi, M., Watanabe, K., Tsuchiya, K., Takahashi, H., Goshima, T., Irie, J., Itoh, H., & Kano, Y. (2024). The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling. Frontiers in Immunology, 15, 1374425. Retrieved January 16, 2026, from [Link]

-

Miyamoto, J., Igarashi, M., Watanabe, K., Tsuchiya, K., Takahashi, H., Goshima, T., Irie, J., Itoh, H., & Kano, Y. (2024). The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling. Frontiers in Immunology. Retrieved January 16, 2026, from [Link]

-

10-Oxooctadecanoic acid. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

-

Gu, Z., Thomas, T. L., & Brien, D. L. (2007). Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid. Prostaglandins, Leukotrienes and Essential Fatty Acids, 77(3-4), 197–204. Retrieved January 16, 2026, from [Link]

-

Compound 10-Oxooctadecanoic acid (FDB002968). (n.d.). FooDB. Retrieved January 16, 2026, from [Link]

-

Miyamoto, J., Igarashi, M., Watanabe, K., Tsuchiya, K., Takahashi, H., Goshima, T., Irie, J., Itoh, H., & Kano, Y. (2024). The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling. PubMed. Retrieved January 16, 2026, from [Link]

-

Micioni Di Bonaventura, M. V., Cifani, C., Lambert, D. M., & Di Marzo, V. (2020). Concentrations of oxidized linoleic acid derived lipid mediators in the amygdala and periaqueductal grey are reduced in a mouse model of chronic inflammatory pain. Prostaglandins & Other Lipid Mediators, 151, 106484. Retrieved January 16, 2026, from [Link]

-

O'Donnell, V. B., Aldrovandi, M., Murphy, R. C., & Krönke, G. (2022). The octadecanoids: an emerging class of lipid mediators. Biochemical Society Transactions, 50(6), 1547–1558. Retrieved January 16, 2026, from [Link]

-

Taha, A. Y., Cheon, Y., & Kim, H. Y. (2014). Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS). Analytical Chemistry, 86(12), 5714–5721. Retrieved January 16, 2026, from [Link]

-

Colas, R. A., & Dalli, J. (2012). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Current Opinion in Lipidology, 23(5), 433–440. Retrieved January 16, 2026, from [Link]

-

Metabocard for 10-Oxooctadecanoic acid (HMDB0030980). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

-

Itoh, M., Suganami, T., Hachiya, R., & Ogawa, Y. (2007). 13-Oxo-ODE is an endogenous ligand for PPARγ in human colonic epithelial cells. Biochemical Pharmacology, 74(4), 612–622. Retrieved January 16, 2026, from [Link]

-

Miyamoto, J., Igarashi, M., Watanabe, K., Tsuchiya, K., Takahashi, H., Goshima, T., Irie, J., Itoh, H., & Kano, Y. (2024). The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling. bioRxiv. Retrieved January 16, 2026, from [Link]

-

Kim, H., Choi, Y., & Lee, J. H. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Journal of Agricultural and Food Chemistry, 59(23), 12258–12265. Retrieved January 16, 2026, from [Link]

-

Murphy, R. C., O'Donnell, V. B., & Aldrovandi, M. (2022). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews, 122(24), 17345–17387. Retrieved January 16, 2026, from [Link]

-

Astuti, I., Yamazaki, K., & Domon, H. (2018). The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. Journal of Oral Science, 60(2), 241–247. Retrieved January 16, 2026, from [Link]

-

Wang, W., Yang, J., & Nimiya, Y. (2020). Effects of linoleic acid-rich diet on plasma profiles of eicosanoids and development of colitis in Il-10−/− mice. Scientific Reports, 10(1), 1083. Retrieved January 16, 2026, from [Link]

-

Assaf, J. C., & Beltran, L. (2011). Biosynthesis of 1-octen-3-ol and 10-oxo-trans-8-decenoic acid using a crude homogenate of Agaricus bisporus: Optimization of the reaction: Kinetic factors. Journal of Agricultural and Food Chemistry, 59(15), 8331–8338. Retrieved January 16, 2026, from [Link]

-

Sode, F. (2019). Analytical methods for peroxo acids – a review. Analytical Methods, 11(26), 3372–3380. Retrieved January 16, 2026, from [Link]

-

Hamberg, M. (1987). Biosynthesis of 12-oxo-10,15(Z)-phytodienoic acid: identification of an allene oxide cyclase. Biochemical and Biophysical Research Communications, 147(3), 1285–1292. Retrieved January 16, 2026, from [Link]

-

Takahashi, N., & Kawada, T. (2015). 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor γ in Adipocytes. Journal of Oleo Science, 64(11), 1201–1207. Retrieved January 16, 2026, from [Link]

-

Gielen, M., & Wouters, E. F. (2020). Ketogenic Nutrition in Combination With PPARα Activation Induced Metabolic Failure and Exacerbated Muscle Weakness in Septic Mice. Frontiers in Nutrition, 7, 589785. Retrieved January 16, 2026, from [Link]

-

Wang, L., Waltenberger, B., & Pferschy-Wenzig, E. M. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biochemical Pharmacology, 92(1), 73–89. Retrieved January 16, 2026, from [Link]

-

Festa, C., & De Marino, S. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 92. Retrieved January 16, 2026, from [Link]

-

Smith, A. B., & Jones, C. D. (2022). Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. Journal of Food Science, 87(5), 2134-2145. Retrieved January 16, 2026, from [Link]

-

Singh, S., & Kumar, A. (2022). Role of Phytoconstituents as PPAR Agonists: Implications for Neurodegenerative Disorders. Molecules, 27(11), 3456. Retrieved January 16, 2026, from [Link]

-

PPAR agonist. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

Sources

- 1. 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 10-Oxooctadecanoic acid | 4158-12-7 [smolecule.com]

- 4. Showing Compound 10-Oxooctadecanoic acid (FDB002968) - FooDB [foodb.ca]

- 5. Linoleic acid (LA) metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Reactome | Linoleic acid (LA) metabolism [reactome.org]

- 8. Novel metabolic pathways for linoleic and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling [frontiersin.org]

- 13. The gut lactic acid bacteria metabolite, 10-oxo- cis-6, trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling | bioRxiv [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. PPAR agonist - Wikipedia [en.wikipedia.org]

- 22. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Concentrations of oxidized linoleic acid derived lipid mediators in the amygdala and periaqueductal grey are reduced in a mouse model of chronic inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 10-Oxooctadecanoic acid.

An In-Depth Technical Guide to the Physicochemical Properties of 10-Oxooctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 10-Oxooctadecanoic Acid

10-Oxooctadecanoic acid, also known as 10-ketostearic acid, is a long-chain keto fatty acid that has garnered significant interest in the scientific community.[1] Structurally, it is an 18-carbon aliphatic chain featuring a carboxylic acid group at one end and a ketone functional group at the C-10 position.[1] This molecule is not merely a metabolic intermediate but an active participant in various biological processes, making it a subject of study in lipid metabolism and a candidate for the development of therapeutic agents for metabolic disorders.[1][2]

Identified in natural sources such as the plants Aloe ferox and Gracilariopsis longissima, 10-oxooctadecanoic acid serves as a valuable model compound for investigating enzyme interactions and metabolic pathways.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methodologies, and biological significance, offering a foundational resource for professionals in research and drug development.

Core Physicochemical Characteristics

The functional behavior of 10-oxooctadecanoic acid in both chemical and biological systems is dictated by its physical and chemical properties. These core characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₃ | [3][4][5] |

| Molecular Weight | 298.46 g/mol | [3][4][5] |

| CAS Number | 4158-12-7 | [3][4][6] |

| Melting Point | 76-77 °C | [1][7] |

| Boiling Point | 444.1 °C at 760 mmHg | [3][7] |

| Density | 0.94 g/cm³ | [3][7] |

| Water Solubility | 0.0012 g/L (Predicted) | |

| pKa | ~4.78 - 5.02 (Predicted) | [7] |

| LogP | 5.51 - 5.97 (Predicted) | [3][5] |

| Topological Polar Surface Area | 54.37 Ų | [5] |

Spectroscopic and Analytical Profile

Structural elucidation and quantification of 10-oxooctadecanoic acid rely on standard spectroscopic techniques.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the analysis of fatty acids. For 10-oxooctadecanoic acid, the monoisotopic mass is 298.2508 Da. While the molecular ion peak (M⁺) may be observed, fatty acids often exhibit characteristic fragmentation patterns. Common fragments would arise from cleavage alpha to the carbonyl groups (ketone and carboxylic acid) and through the aliphatic chain. Derivatization is typically required to increase volatility for GC analysis.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons alpha to the ketone group (on C-9 and C-11) would appear as triplets around 2.4 ppm. The protons alpha to the carboxylic acid (C-2) would also be a triplet around 2.3 ppm. The long chain of methylene (-CH₂-) groups would create a large, complex signal between 1.2-1.6 ppm. The terminal methyl (-CH₃) group would be a triplet around 0.9 ppm. The acidic proton of the carboxyl group would appear as a broad singlet at a high chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbonyl carbon of the ketone would have a characteristic chemical shift around 210-215 ppm. The carbonyl carbon of the carboxylic acid would appear around 180 ppm. The carbons alpha to the ketone (C-9 and C-11) and the carboxylic acid (C-2) would be found between 30-45 ppm, with the remaining methylene carbons appearing in the 20-35 ppm range. The terminal methyl carbon would be observed around 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Two distinct carbonyl stretching bands would be prominent:

-

A strong, sharp absorption band for the ketone (C=O) stretch, typically appearing around 1715 cm⁻¹ .

-

A strong, sharp absorption band for the carboxylic acid (C=O) stretch, appearing around 1710 cm⁻¹ . This may overlap with the ketone stretch.

-

A very broad absorption band from approximately 2500 to 3300 cm⁻¹ , characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid dimer.

Synthesis and Purification Workflow

A common and reliable method for producing 10-oxooctadecanoic acid in a laboratory setting is through the oxidation of its corresponding alcohol, 10-hydroxyoctadecanoic acid.[1] The use of Dess-Martin periodinane (DMP) is favored for its mild conditions and high efficiency.

Experimental Protocol: Dess-Martin Oxidation of 10-Hydroxyoctadecanoic Acid

Causality: This protocol is chosen because DMP is a highly selective oxidant that converts primary and secondary alcohols to aldehydes and ketones, respectively, without affecting other sensitive functional groups. It operates at room temperature with neutral pH, minimizing side reactions.

-

Dissolution: Dissolve 1 equivalent of 10-hydroxyoctadecanoic acid in dichloromethane (DCM) in a round-bottom flask.

-

Buffering: Add sodium bicarbonate (NaHCO₃) to the solution to buffer any acidic byproducts generated during the reaction.

-

Oxidation: Slowly add 1.5 equivalents of Dess-Martin periodinane to the stirred solution at room temperature.

-

Reaction Monitoring: Allow the mixture to stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess DMP.

-

Extraction: Transfer the mixture to a separatory funnel, wash with saturated aqueous NaHCO₃, and then with brine. Extract the aqueous layers with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 10-oxooctadecanoic acid via flash column chromatography or recrystallization to obtain the final high-purity product.[1]

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of 10-Oxooctadecanoic acid.

Biological Role and Potential Applications

10-Oxooctadecanoic acid is an active metabolite involved in lipid signaling and metabolism.[1] Its biological functions present opportunities for therapeutic intervention.

Modulation of Lipid Metabolism

This keto fatty acid interacts with key enzymes in the β-oxidation pathway, such as acyl-CoA oxidase and acyl-CoA dehydrogenase.[1] This interaction influences the breakdown of fatty acids for energy production via the citric acid cycle.[1] Its role in modulating gene expression related to cellular metabolism further highlights its physiological importance.[1]

Therapeutic and Research Applications

-

Pharmaceutical Development: Due to its biological activity, 10-oxooctadecanoic acid is a candidate for developing drugs targeting metabolic disorders.[1][2]

-

Biochemical Research: It is an invaluable tool for studying fatty acid metabolism, enzyme kinetics, and cellular signaling pathways.[1]

-

Food Industry: As a natural component in some foods, it may contribute to flavor profiles and nutritional properties.[1]

Visualization: Biological Interaction Pathway

Caption: Biological interactions of 10-Oxooctadecanoic acid.

Analytical Workflow for Biological Samples

Accurate quantification of 10-oxooctadecanoic acid from complex biological matrices (e.g., plasma, tissue) is critical for research. GC-MS is the gold standard for this application.

Protocol: GC-MS Analysis of 10-Oxooctadecanoic Acid

Causality: This protocol employs derivatization to convert the non-volatile fatty acid into a volatile ester, which is necessary for gas chromatography. The use of an internal standard ensures high quantitative accuracy by correcting for variations in extraction and injection.

-

Sample Preparation & Spiking: Homogenize the biological sample (e.g., plasma). Add a known amount of an isotope-labeled internal standard (e.g., ¹³C-labeled stearic acid) to the sample.

-

Lipid Extraction: Perform a lipid extraction using the Folch or Bligh-Dyer method with a chloroform/methanol solvent system to isolate the total lipid fraction.

-

Saponification: Saponify the lipid extract using methanolic KOH to release fatty acids from their esterified forms (triglycerides, phospholipids).

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): Convert the free fatty acids to their more volatile methyl esters by heating with BF₃-methanol or methanolic HCl.

-

Extraction of FAMEs: Extract the resulting FAMEs from the reaction mixture using a non-polar solvent like hexane.

-

GC-MS Analysis:

-

Inject the hexane extract into a GC equipped with a suitable capillary column (e.g., a polar polyethylene glycol column).

-

Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

-

Detect the eluting compounds using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring for characteristic ions of 10-oxooctadecanoic acid methyl ester and the internal standard.

-

-

Quantification: Calculate the concentration of 10-oxooctadecanoic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualization: Analytical Workflow

Sources

- 1. Buy 10-Oxooctadecanoic acid | 4158-12-7 [smolecule.com]

- 2. 10-Oxooctadecanoic acid [myskinrecipes.com]

- 3. 10-oxooctadecanoic acid | CAS#:4158-12-7 | Chemsrc [chemsrc.com]

- 4. 10-oxooctadecanoic acid - CAS:4158-12-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Octadecanoic acid, 10-oxo- | 4158-12-7 [amp.chemicalbook.com]

- 8. jianhaidulab.com [jianhaidulab.com]

10-Oxooctadecanoic Acid: A Novel Endogenous Signaling Molecule at the Nexus of Metabolism and Inflammation

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: 10-Oxooctadecanoic acid (10-Keto-ODA), also known as 10-ketostearic acid, is an 18-carbon keto-fatty acid emerging as a significant signaling molecule with considerable therapeutic potential. Produced endogenously by microbial metabolism of oleic acid, 10-Keto-ODA belongs to a class of oxidized lipids known as octadecanoids that are increasingly recognized for their roles in regulating cellular processes.[1] This technical guide provides an in-depth analysis of the biosynthesis, signaling mechanisms, and physiological relevance of 10-Keto-ODA. We synthesize current evidence to hypothesize its action through key cellular sensors, including G protein-coupled receptor 120 (GPR120), Transient Receptor Potential Vanilloid 1 (TRPV1), and Peroxisome Proliferator-Activated Receptors (PPARs). This guide is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive theoretical framework but also detailed, field-proven protocols for the robust investigation of 10-Keto-ODA's cellular functions.

The Emergence of 10-Keto-ODA: An Overview

10-Oxooctadecanoic acid is a long-chain fatty acid distinguished by a ketone group at the tenth carbon position.[2] It is found in various natural sources and is a metabolite present in human blood plasma.[2] While research into its specific functions is ongoing, its structural similarity to other well-characterized oxidized fatty acids places it at the critical intersection of lipid metabolism and inflammatory signaling. Understanding the pathways it modulates is paramount for developing novel therapeutics for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and chronic inflammatory conditions.[3][4]

Biosynthesis and Metabolic Origin

The primary described pathway for 10-Keto-ODA biosynthesis is through the microbial transformation of oleic acid (cis-9-octadecenoic acid), a common monounsaturated fatty acid.[2] This biotransformation is a two-step enzymatic cascade, making the gut microbiome a potential key source of this signaling molecule.[2][5][6]

-

Hydration: An oleate hydratase enzyme first catalyzes the addition of water across the double bond of oleic acid, forming the intermediate 10-hydroxyoctadecanoic acid (10-HODA).[2]

-

Oxidation: Subsequently, an alcohol dehydrogenase oxidizes the hydroxyl group at the C-10 position to a ketone, yielding 10-Keto-ODA.[2]

Microorganisms such as Mycobacterium fortuitum have demonstrated high efficiency in this conversion process.[2] This origin suggests that dietary composition and the state of the gut microbiota can directly influence the endogenous levels of 10-Keto-ODA, linking diet to host signaling pathways.

Caption: Microbial biosynthesis of 10-Keto-ODA from oleic acid.

Core Signaling Mechanisms: Evidence and Hypotheses

While direct studies on 10-Keto-ODA are still emerging, a robust mechanistic framework can be constructed based on compelling evidence from structurally analogous long-chain fatty acids (LCFAs) and keto-fatty acids.

Hypothesized GPR120-Mediated Anti-Inflammatory Signaling

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a key sensor for medium and long-chain unsaturated fatty acids, particularly omega-3 FAs.[7][8] Its activation is strongly linked to potent anti-inflammatory effects.

Causality of the Proposed Mechanism: The activation of inflammatory pathways like the NF-κB cascade is a hallmark of metabolic diseases. LCFAs, acting through GPR120, provide an endogenous braking system on this inflammation. Upon ligand binding, GPR120 recruits β-arrestin-2.[7][9] This GPR120/β-arrestin-2 complex then physically interacts with and sequesters TAB1, a critical upstream activator of the IKK-β/NF-κB signaling cascade.[10] By preventing TAB1 from activating its kinase partner TAK1, the entire downstream phosphorylation cascade leading to NF-κB nuclear translocation is halted.[10] Given that 10-Keto-ODA is an LCFA, it is highly plausible that it engages this same pathway to exert anti-inflammatory effects in immune cells like macrophages.

Caption: Proposed anti-inflammatory signaling of 10-Keto-ODA via GPR120.

Hypothesized TRPV1 Channel Activation

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel best known as the receptor for capsaicin. It functions as a polymodal sensor of noxious stimuli, including heat and various endogenous lipids.[11] Oxidized linoleic acid metabolites, which are structurally related to 10-Keto-ODA, are potent activators of TRPV1.[11]

Causality of the Proposed Mechanism: Activation of TRPV1 leads to an influx of cations, most notably Ca²⁺.[12] This rise in intracellular calcium acts as a crucial second messenger, triggering a wide array of downstream signaling cascades. These can include the activation of calcium-dependent enzymes and transcription factors that influence energy metabolism and cellular stress responses.[12] For instance, TRPV1 activation in some tissues can upregulate Uncoupling Protein 2 (UCP2), enhancing mitochondrial function and preventing lipid accumulation, a mechanism relevant to treating fatty liver disease.[13] Therefore, 10-Keto-ODA may contribute to metabolic homeostasis by directly gating TRPV1 channels.

Hypothesized Nuclear Receptor Modulation via PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that act as master regulators of lipid and glucose metabolism.[14] Fatty acids and their derivatives are the natural ligands for PPARs. Notably, other keto-fatty acids derived from dietary lipids, such as 9-oxo-ODA and 13-oxo-ODA, are potent agonists of PPARα.[15][16]

Causality of the Proposed Mechanism: PPARα is highly expressed in tissues with high fatty acid catabolism rates, like the liver.[14] Its activation by a ligand like 10-Keto-ODA would lead to the upregulation of a suite of genes involved in fatty acid uptake, β-oxidation, and ketogenesis. This provides a direct mechanism for 10-Keto-ODA to not only contribute as a fuel source but also to actively promote a metabolic shift towards fat utilization, thereby reducing triglyceride accumulation in hepatocytes.[16] Furthermore, some fatty acids can act as partial agonists for PPARγ, the master regulator of adipogenesis, potentially offering a more nuanced modulation of insulin sensitivity without the adverse effects of full agonists.[17][18]

Methodologies for the Investigation of 10-Keto-ODA Signaling

To rigorously test the hypothesized signaling functions of 10-Keto-ODA, a multi-faceted approach combining analytical chemistry and cell-based assays is essential. The protocols described below represent self-validating systems designed for accuracy and reproducibility.

Quantification of 10-Keto-ODA by LC-MS/MS

Expertise & Experience: Accurate quantification of lipids from a complex biological matrix is fundamental. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity over other methods like GC-MS for non-volatile compounds.[19] The choice of a robust lipid extraction method is the critical first step to ensure high recovery and minimize artifactual oxidation.

Trustworthiness: The protocol's integrity is ensured by incorporating a stable isotope-labeled internal standard (IS), such as ¹³C- or d-labeled 10-Keto-ODA, which is added at the very beginning of the extraction. This IS co-purifies with the endogenous analyte and corrects for any variability in extraction efficiency and matrix effects during ionization, ensuring accurate quantification.[20]

-

Sample Collection & Internal Standard Spiking:

-

For cultured cells (e.g., 1x10⁷ cells), wash the pellet twice with ice-cold PBS.[20]

-

Add 10 µL of a known concentration of the IS directly to the cell pellet or 200 µL of plasma.

-

Causality: Spiking the IS at the start is non-negotiable. It ensures the IS experiences the exact same processing as the analyte, which is the foundation of accurate quantification.

-

-

Lipid Extraction (MTBE Method):

-

To the sample, add 200 µL of cold methanol followed by 800 µL of cold methyl tert-butyl ether (MTBE).[21]

-

Vortex vigorously for 1 minute.

-

Add 200 µL of MS-grade water to induce phase separation. Vortex briefly.[21]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[21]

-

Causality: The MTBE method is chosen for its efficiency and for yielding a cleaner upper organic layer compared to the lower, denser chloroform layer in Folch methods, making aspiration easier and reducing contamination.[21]

-

-

Sample Processing:

-

Carefully collect the upper organic phase into a new glass tube, avoiding the protein interface.[21]

-

Dry the extract completely under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).[22]

-

Reconstitute the dried lipid film in 50-100 µL of a suitable solvent, such as Acetonitrile/Isopropanol/Water (65:30:5 v/v/v), for LC-MS analysis.[21]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm).[19][23] A gradient from a mobile phase A (e.g., water with 0.1% formic acid) to mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid) is used to elute the lipids.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

-

Method Development: First, determine the precursor ion ([M-H]⁻) for 10-Keto-ODA (C₁₈H₃₄O₃, MW: 298.46 g/mol ) and its stable isotope IS. Then, perform fragmentation (MS/MS) to identify stable, high-intensity product ions for the MRM transitions.

-

Quantification: Generate a calibration curve using a serial dilution of a certified 10-Keto-ODA standard with a fixed amount of IS. Plot the peak area ratio (analyte/IS) against concentration to determine the quantity in unknown samples.[24]

-

Table 1: Comparison of Analytical Techniques for Keto-Acid Quantification

| Parameter | LC-MS/MS | GC-MS | Rationale for Choice |

|---|---|---|---|

| Sample Derivatization | Not required | Required (e.g., silylation) | LC-MS/MS simplifies workflow and reduces potential for analyte loss. |

| Sensitivity (LOQ) | Low ng/mL to pg/mL | Low to mid ng/mL | LC-MS/MS generally offers superior sensitivity for this compound class. |

| Specificity | Very High (MRM) | High (Selected Ion Monitoring) | The MRM transition (precursor -> product) in LC-MS/MS provides an extra dimension of specificity. |

| Throughput | High | Moderate | Faster run times and no derivatization step allow for higher throughput. |

Caption: Self-validating workflow for 10-Keto-ODA quantification.

Protocol: Assessing GPR120 Activation via β-Arrestin-2 Recruitment

Expertise & Experience: Ligand-induced G protein-coupled receptor (GPCR) activation leads to the recruitment of β-arrestin proteins, a key step in signal termination and initiation of distinct signaling cascades. Bioluminescence Resonance Energy Transfer (BRET) is a powerful, real-time assay to measure this protein-protein interaction in living cells.[25]

Trustworthiness: This assay is highly specific. A BRET signal is only generated when the donor (e.g., Renilla Luciferase fused to β-arrestin-2) and acceptor (e.g., YFP fused to GPR120) are brought into close physical proximity (<10 nm), which occurs upon ligand-dependent receptor activation. This provides a direct, quantitative readout of receptor engagement by the ligand.[25][26]

-

Cell Line Generation:

-

Generate a stable cell line (e.g., HEK293) co-expressing GPR120 fused to an acceptor fluorophore (e.g., YFP) and β-arrestin-2 fused to a donor luciferase (e.g., Renilla Luciferase, RLuc).[25]

-

Causality: A stable cell line is crucial for minimizing well-to-well variability associated with transient transfections, leading to a more robust and reproducible assay.

-

-

Assay Execution:

-

Plate the stable cells in a white, 96-well microplate and culture overnight.

-

Wash cells gently with assay buffer (e.g., HBSS).

-

Add the luciferase substrate (e.g., coelenterazine h) to all wells and incubate for 5-10 minutes.

-

Measure the baseline BRET signal using a plate reader capable of simultaneous dual-emission detection (e.g., filters for RLuc ~480 nm and YFP ~530 nm).

-

Add 10-Keto-ODA (or a known GPR120 agonist as a positive control) at various concentrations.

-

Immediately begin kinetic measurement of the BRET signal every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the YFP emission by the RLuc emission for each time point.

-

Subtract the baseline ratio from the ligand-induced ratio to get the net BRET signal.

-

Plot the peak net BRET signal against the logarithm of the ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 10-Keto-ODA.

-

Protocol: Analysis of NF-κB p65 Nuclear Translocation

Expertise & Experience: A key downstream consequence of inhibiting the canonical inflammatory pathway is the retention of the NF-κB p65 subunit in the cytoplasm. Western blotting of nuclear and cytoplasmic fractions provides a direct, semi-quantitative measure of this translocation event.

Trustworthiness: This protocol's validity rests on the quality of the subcellular fractionation. The purity of the nuclear and cytoplasmic extracts must be confirmed by blotting for compartment-specific markers (e.g., Histone H3 for the nucleus, α-Tubulin or GAPDH for the cytoplasm). This ensures that any observed changes in p65 levels are due to translocation and not cross-contamination.[27][28]

-

Cell Treatment:

-

Plate macrophages (e.g., RAW 264.7) and allow them to adhere.

-

Pre-treat cells with varying concentrations of 10-Keto-ODA for 1 hour.

-

Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 30-60 minutes. Include appropriate vehicle and unstimulated controls.[29]

-

-

Subcellular Fractionation:

-

Harvest cells and use a commercial nuclear/cytoplasmic extraction kit (following the manufacturer's instructions), which utilizes differential lysis buffers.

-

Crucially, add protease and phosphatase inhibitor cocktails to all buffers to preserve protein integrity and phosphorylation status.[29]

-

Determine the protein concentration of both cytoplasmic and nuclear fractions for each sample.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

-

-

Analysis and Validation:

-

Quantify the band intensity for p65 in both fractions using densitometry software.

-

Crucially , re-probe the same blots for a nuclear marker (e.g., Histone H3) and a cytoplasmic marker (e.g., GAPDH) to verify the purity of the fractions and to use as loading controls.

-

Calculate the ratio of nuclear to cytoplasmic p65 for each condition to quantify the degree of translocation and its inhibition by 10-Keto-ODA.

-

Table 2: Expected Results for NF-κB p65 Translocation Assay

| Condition | Cytoplasmic p65 | Nuclear p65 | Cytoplasmic GAPDH | Nuclear Histone H3 | Interpretation |

|---|---|---|---|---|---|

| Control (Unstimulated) | High | Low | High | High | Basal state, NF-κB is cytoplasmic. |

| LPS Only | Low | High | High | High | LPS induces robust nuclear translocation. |

| 10-Keto-ODA + LPS | High | Low | High | High | 10-Keto-ODA inhibits LPS-induced translocation. |

| 10-Keto-ODA Only | High | Low | High | High | 10-Keto-ODA itself is not pro-inflammatory. |

Therapeutic Potential and Future Directions

The hypothesized signaling activities of 10-Keto-ODA position it as a highly attractive candidate for therapeutic development in metabolic and inflammatory diseases.

-

Metabolic Syndrome & NAFLD: By activating PPARα and potentially TRPV1, 10-Keto-ODA could promote hepatic fatty acid oxidation and reduce the lipid accumulation that characterizes fatty liver disease.[4][30] Its anti-inflammatory action via GPR120 would further combat the progression to steatohepatitis (NASH).

-

Type 2 Diabetes: The anti-inflammatory effects mediated by GPR120 are known to improve systemic insulin sensitivity.[31] Thus, 10-Keto-ODA or its stable analogs could serve as insulin-sensitizing agents.

-

Chronic Inflammatory Diseases: The potent inhibition of the NF-κB pathway suggests broad applicability in conditions driven by chronic inflammation.

Future Directions: The immediate priority is the direct validation of the signaling mechanisms proposed in this guide. Rigorous experiments are required to definitively show that 10-Keto-ODA binds to and activates GPR120, TRPV1, and specific PPAR isoforms. Subsequent research should focus on in vivo studies in animal models of metabolic disease to confirm its therapeutic efficacy and on the development of synthetic analogs with optimized pharmacokinetic properties for drug development.

References

A comprehensive list of all sources cited within this guide is provided below.

Click to expand References

-

The therapeutic potential of ketones in cardiometabolic disease: impact on heart and skeletal muscle. (n.d.). PubMed Central. [Link]

-

How to Extract Intracellular Lipids in Lipidomics Research? (n.d.). MtoZ Biolabs. [Link]

-

Lipid Extraction for Mass Spectrometry Lipidomics. (2025, March 19). Protocols.io. [Link]

-

Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. (2011, November 17). [Link]

-

Ketone metabolites in metabolic dysfunction-associated steatotic liver disease progression: optimizing keto-therapeutic strategies. (n.d.). American Physiological Society Journal. [Link]

-

How to extract intracellular lipids in lipidomics research. (n.d.). BiotechPack Scientific. [Link]

-

The Therapeutic Potential of Ketogenic Diet Throughout Life: Focus on Metabolic, Neurodevelopmental and Neurodegenerative Disorders | Request PDF. (n.d.). ResearchGate. [Link]

-

Ketone body metabolism and cardiovascular disease. (n.d.). American Physiological Society Journal. [Link]

-

Targeting ketone body metabolism to treat fatty liver disease. (2024, September 29). [Link]

-

What will be the best way to test NFkb activation via western blot? (2024, July 19). ResearchGate. [Link]

-

a) Cascade‐3: Biotransformation of oleic acid (10, black •) into... (n.d.). ResearchGate. [Link]

-

Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors. (n.d.). PubMed Central. [Link]

-

Activation of TRPV1 in the spinal cord by oxidized linoleic acid metabolites contributes to inflammatory hyperalgesia. (n.d.). PubMed Central. [Link]

-

Nuclear translocation of NF-κB sub-unit. A. Western blot analysis for... (n.d.). ResearchGate. [Link]

-

The octadecanoids: an emerging class of lipid mediators. (2022, December 1). PubMed Central. [Link]

-

Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. (n.d.). PubMed Central. [Link]

-

Designed biotransformation pathway 2. Oleic acid (4) is converted into... (n.d.). ResearchGate. [Link]

-

The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. (n.d.). PubMed Central. [Link]

-

Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. (n.d.). PubMed Central. [Link]

-

GPR120: Mechanism of action, role and potential for medical applications. (2017, November 19). PubMed. [Link]

-

The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1. (2017, December 5). National Institutes of Health. [Link]

-

Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. (n.d.). LIPID MAPS. [Link]

-

Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid. (n.d.). PubMed Central. [Link]

-

Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. (n.d.). Uni Wuppertal. [Link]

-

A cell based model for GPR120 ligand screening. (2016, April 28). ResearchGate. [Link]

-

A cell based model for GPR120 ligand screening. (n.d.). pA2 Online. [Link]

-

Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. (2012, May 23). National Institutes of Health. [Link]

-

Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors. (n.d.). PubMed Central. [Link]

-

Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. (2025, August 6). ResearchGate. [Link]

-

Impact of TRPV1 on Pathogenesis and Therapy of Neurodegenerative Diseases. (n.d.). MDPI. [Link]

-

The pungency of garlic: Activation of TRPA1 and TRPV1 in response to allicin. (2025, August 7). [Link]

-

10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. (n.d.). [Link]

-

TRPV1 activation prevents nonalcoholic fatty liver through UCP2 upregulation in mice. (2012, March 7). PubMed. [Link]

-

Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. (n.d.). PubMed Central. [Link]

-

Activation of the omega-3 fatty acid receptor GPR120 mediates anti-inflammatory actions in immortalized hypothalamic neurons. (n.d.). PubMed Central. [Link]

-

A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. (n.d.). iris@unitn. [Link]

-

9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. (2025, August 6). ResearchGate. [Link]

-

GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. (n.d.). PubMed Central. [Link]

-

A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. (n.d.). PubMed Central. [Link]

-

9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes. (2025, August 6). ResearchGate. [Link]

-

Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (n.d.). MDPI. [Link]

-

The medium-chain fatty acid decanoic acid reduces oxidative stress levels in neuroblastoma cells. (2021, March 17). PubMed Central. [Link]

-

(PDF) The medium-chain fatty acid decanoic acid reduces oxidative stress levels in neuroblastoma cells. (n.d.). ResearchGate. [Link]

-

Dynamic O-GlcNAcylation and its roles in the cellular stress response and homeostasis. (n.d.). [Link]

-